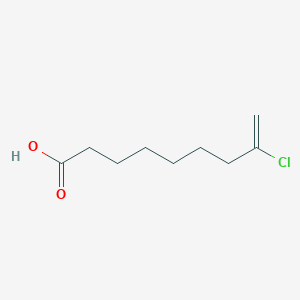
8-Chloro-8-nonenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-8-nonenoic acid is a chemical compound with the linear formula C9H15ClO2 . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 27 atoms; 15 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .Scientific Research Applications
Agriculture: Enhancing Crop Protection
8-Chloro-8-nonenoic acid: has been identified as a compound with potential applications in agriculture, particularly in crop protection. It is structurally similar to natural fatty acids that play a role in plant defense mechanisms. Research suggests that derivatives of this compound could be synthesized to develop new pesticides or herbicides that are more environmentally friendly and target-specific .
Medicine: Antimicrobial and Antineoplastic Agent
In the medical field, 8-Chloro-8-nonenoic acid and its analogs have shown promise as antimicrobial agents. Studies have explored its efficacy against bacteria such as Staphylococcus aureus . Additionally, it has been used as a precursor in the synthesis of antineoplastic agents, indicating its potential in cancer treatment strategies .
Environmental Science: Aquaculture Disease Management
Environmental applications of 8-Chloro-8-nonenoic acid include its use in managing diseases in aquaculture. The compound has been found to inhibit the growth of Saprolegnia parasitica , a pathogen responsible for saprolegniasis in fish. This discovery could lead to more sustainable disease control methods in aquaculture systems .
Industrial Processes: Chemical Synthesis and Material Production
In industrial processes, 8-Chloro-8-nonenoic acid can be utilized as an intermediate in the synthesis of various chemicals. Its reactive chloro and carboxylic acid functional groups make it a versatile building block for creating polymers, coatings, and other materials with specific properties .
Biochemistry: Understanding Metabolic Pathways
Biochemically, 8-Chloro-8-nonenoic acid is of interest due to its structural similarity to compounds involved in metabolic pathways. Studying its interactions and transformations can provide insights into the synthesis and regulation of similar bioactive molecules, which can have implications for understanding diseases and developing new drugs .
Materials Science: Developing Advanced Materials
Lastly, in materials science, 8-Chloro-8-nonenoic acid could contribute to the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their functionality, such as creating surfaces with specific chemical resistances or affinities .
Mechanism of Action
Target of Action
It is known to be involved in the biosynthesis of capsaicinoids , which are active constituents in Capsicum fruits .
Mode of Action
It is known to be a precursor in the biosynthesis of capsaicinoids . Capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways .
Biochemical Pathways
8-Chloro-8-nonenoic acid is involved in the biosynthesis of capsaicinoids. The compound is converted into 8-methyl-6-nonenyl-CoA in the cytosol . This is a crucial step in the capsaicinoid biosynthesis pathway, which eventually leads to the production of capsaicin and dihydrocapsaicin .
Pharmacokinetics
Its molecular weight is 19067 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a precursor in the biosynthesis of capsaicinoids, it contributes to the production of these bioactive compounds, which have been associated with various health benefits .
Action Environment
The synthesis and accumulation of capsaicinoids, which 8-Chloro-8-nonenoic acid is involved in, are dependent on both genetic and environmental factors . Factors such as light, temperature, and water availability can affect capsaicinoid production and accumulation .
properties
IUPAC Name |
8-chloronon-8-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKURDXPLDUVNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641251 |
Source


|
| Record name | 8-Chloronon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-8-nonenoic acid | |
CAS RN |
731773-30-1 |
Source


|
| Record name | 8-Chloro-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloronon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)





